3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride
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Overview
Description
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired triazole ring . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of catalysts and solvents is crucial to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex fused-ring structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization process to form the triazole ring.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their biological and chemical properties.
Scientific Research Applications
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs due to its potential biological activities, including antimicrobial and antifungal properties.
Biological Studies: Employed in molecular docking studies to understand its interactions with various biological targets.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), by binding to their active sites . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole compound with similar biological activities.
1,3-Imidazole: Known for its antimicrobial properties.
1,3-Thiazole: Used in medicinal chemistry for its diverse biological activities.
Uniqueness
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chloromethyl group provides additional reactivity, making it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
2648947-95-7 |
---|---|
Molecular Formula |
C6H9Cl2N3 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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